2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide
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Overview
Description
2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a methoxy-substituted benzoyl chloride, which reacts with an appropriate amine to form the benzamide.
Introduction of the Hydrazino Group: The benzamide is then reacted with hydrazine or a hydrazine derivative under controlled conditions.
Addition of the Nitro-Thienyl Group: The final step involves the reaction of the intermediate with a nitro-thienyl aldehyde under conditions that favor the formation of the methylene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent recycling, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl and hydrazino groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur at the benzamide core or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Conditions for substitution reactions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide
- 2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-pyridyl)methylene]hydrazino}-2-oxoethyl)benzamide
Uniqueness
The uniqueness of 2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H14N4O5S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-methoxy-N-[2-[(2E)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H14N4O5S/c1-24-12-5-3-2-4-11(12)15(21)16-9-13(20)18-17-8-10-6-7-14(25-10)19(22)23/h2-8H,9H2,1H3,(H,16,21)(H,18,20)/b17-8+ |
InChI Key |
UTIZEQYFWHPMJC-CAOOACKPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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